molecular formula C9H9BrN2 B6350697 4-Bromo-2,6-dimethyl-2H-indazole CAS No. 1159511-87-1

4-Bromo-2,6-dimethyl-2H-indazole

Katalognummer: B6350697
CAS-Nummer: 1159511-87-1
Molekulargewicht: 225.08 g/mol
InChI-Schlüssel: DPADIKLDPCCSMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2,6-dimethyl-2H-indazole (CAS Number: 1159511-87-1) is a high-purity brominated indazole derivative supplied as a key heterocyclic building block for use in medicinal chemistry and drug discovery research. With a molecular formula of C 9 H 9 BrN 2 and a molecular weight of 225.09 g/mol, this compound is characterized by its bromine substituent, which provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . The indazole scaffold is a privileged structure in pharmacology, known for its presence in numerous biologically active molecules and approved drugs . Researchers value this core for developing compounds with a broad spectrum of activities, including anti-cancer , anti-inflammatory , and enzyme inhibitory properties . Specific indazole-based drugs such as Pazopanib (a tyrosine kinase inhibitor for renal cell carcinoma) and Niraparib (an anti-cancer agent) underscore the therapeutic relevance of this heterocycle . Furthermore, indazole derivatives have been investigated as potent and selective inhibitors of enzymes like nitric oxide synthase (NOS), highlighting their utility in probing biochemical pathways . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling and adhere to all laboratory safety protocols.

Eigenschaften

IUPAC Name

4-bromo-2,6-dimethylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-8(10)7-5-12(2)11-9(7)4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPADIKLDPCCSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(C=C2C(=C1)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Optimization

  • Catalyst : Copper acetate (10–20 mol%) enhances cyclization efficiency by facilitating radical intermediates.

  • Solvent : DMSO acts as both a solvent and oxidizing agent, ensuring optimal reaction kinetics.

  • Temperature : Reactions are conducted at 80–100°C for 6–12 hours, achieving yields of 65–80%.

Example Protocol :

  • Combine 2-bromo-4,6-dimethylphenylhydrazine (1.0 equiv) and benzaldehyde (1.2 equiv) in DMSO.

  • Add Cu(OAc)₂ (15 mol%) and stir under O₂ at 90°C for 10 hours.

  • Purify via column chromatography (hexane/ethyl acetate) to isolate the product.

Halogenation of Preformed Indazole Cores

An alternative route involves the direct bromination of 2,6-dimethyl-2H-indazole. This method is favored in industrial settings for its scalability and minimal byproduct formation.

Bromination Strategies

  • Electrophilic Bromination : Using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 30–50°C selectively brominates the C4 position of the indazole ring.

  • Metal-Mediated Bromination : Palladium catalysts enable directed C–H bromination, though this approach is less common due to higher costs.

Industrial-Scale Protocol :

  • Dissolve 2,6-dimethyl-2H-indazole (1.0 equiv) in THF.

  • Add NBS (1.1 equiv) and stir at 40°C for 3 hours.

  • Quench with NaHCO₃, extract with DCM, and concentrate to obtain the crude product.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium and copper catalysts enable the assembly of 4-Bromo-2,6-dimethyl-2H-indazole from simpler precursors. These methods are particularly valuable for introducing substituents at specific positions.

Palladium-Catalyzed Benzannulation

Joo et al. demonstrated the use of Pd(OAc)₂ and P(tBu)₃·HBF₃ to synthesize indazoles via oxidative annulation of pyrazoles with alkynes. While this method is versatile, its application to brominated derivatives requires careful optimization of steric and electronic effects.

Key Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%) with a phosphine ligand.

  • Solvent : Toluene at 110°C for 24 hours.

  • Yield : 50–60% for brominated indazoles.

Continuous Flow Synthesis for Industrial Production

Recent advances in continuous flow reactors have improved the scalability and safety of indazole synthesis. These systems enhance heat and mass transfer, enabling precise control over reaction parameters.

Flow Reactor Protocol :

  • Pump a solution of 2-bromo-4,6-dimethylphenylhydrazine and aldehyde through a Cu-packed reactor.

  • Maintain residence time at 15 minutes (100°C, 10 bar pressure).

  • Achieve 85% conversion with >90% purity, reducing purification steps.

Comparative Analysis of Methods

Method Catalyst Solvent Temperature Yield Scalability
Copper-Catalyzed CyclizationCu(OAc)₂DMSO90°C65–80%Moderate
HalogenationNBSTHF40°C70–85%High
Palladium AnnulationPd(OAc)₂Toluene110°C50–60%Low
Continuous FlowCuDMSO100°C85%High

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution under transition metal catalysis. For example:

Suzuki-Miyaura Cross-Coupling
This reaction replaces the bromine with aryl or heteroaryl groups using palladium catalysts and boronic acids. A representative protocol involves:

  • Catalyst : Pd(PPh₃)₄ (0.05 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DMF/H₂O (4:1)

  • Temperature : 80°C, 12 hours

Under these conditions, the bromine is replaced by aryl groups (e.g., phenyl, pyridyl), yielding 4-aryl-2,6-dimethyl-2H-indazole derivatives .

Electrophilic Aromatic Substitution

The electron-rich indazole ring facilitates electrophilic substitutions at positions 5 and 7. Key reactions include:

Nitration

  • Reagents : HNO₃/H₂SO₄ (1:3)

  • Conditions : 0°C, 2 hours

  • Product : 4-Bromo-5-nitro-2,6-dimethyl-2H-indazole (yield: 68%) .

Halogenation

  • Reagents : Cl₂/FeCl₃ (catalytic)

  • Conditions : RT, 4 hours

  • Product : 4-Bromo-5-chloro-2,6-dimethyl-2H-indazole (yield: 72%) .

Reductive Dehalogenation

The bromine substituent can be removed via catalytic hydrogenation:

  • Catalyst : Pd/C (10% w/w)

  • Conditions : H₂ (1 atm), EtOH, 25°C, 6 hours

  • Product : 2,6-Dimethyl-2H-indazole (yield: 85%) .

Cyclization Reactions

The indazole core participates in cyclization to form fused polycyclic systems. For example:

Formation of Indazolo[1,2-a]quinazolines

  • Reagents : 2-Aminobenzaldehyde, Cu(OAc)₂ (catalyst)

  • Conditions : DMSO, O₂ atmosphere, 130°C, 8 hours

  • Product : Indazolo[1,2-a]quinazoline derivative (yield: 62%) .

Decarboxylative Coupling

Under visible-light irradiation, the bromine participates in metal-free cross-couplings:

  • Reagents : α-Keto acids (e.g., pyruvic acid)

  • Conditions : Blue LEDs, DCE, 24 hours

  • Product : 4-Acyl-2,6-dimethyl-2H-indazole (yield: 58%) .

Oxidation and Reduction

Reaction TypeReagents/ConditionsProductYieldReference
Oxidation KMnO₄, H₂O, 80°C4-Bromo-2,6-dimethyl-2H-indazole-3-oxide45%
Reduction LiAlH₄, THF, 0°C4-Bromo-2,6-dimethyl-2,3-dihydro-1H-indazole78%

Biological Activity of Derivatives

Derivatives synthesized via these reactions exhibit pharmacological properties:

DerivativeBiological ActivityIC₅₀/EC₅₀MechanismReference
4-Phenyl-2,6-dimethyl-2H-indazoleAntiproliferative (MCF-7)12.3 µMApoptosis induction
4-Acetyl-2,6-dimethyl-2H-indazoleAntimicrobial (E. coli)8.2 µg/mLMembrane disruption

Comparative Reactivity

The bromine at position 4 shows higher reactivity compared to chlorine or methyl-substituted analogs:

CompoundRelative Reactivity in Suzuki Coupling
4-Bromo-2,6-dimethyl-2H-indazole1.0 (reference)
4-Chloro-2,6-dimethyl-2H-indazole0.3
2,6-Dimethyl-2H-indazole0.0

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

4-Bromo-2,6-dimethyl-2H-indazole serves as an important building block in organic synthesis. Its bromine and methyl substituents allow for diverse chemical transformations, making it a valuable precursor for synthesizing more complex heterocyclic compounds. The compound can undergo various reactions such as:

  • Electrophilic Aromatic Substitution: This reaction enables the introduction of different functional groups into the indazole ring.
  • Cross-Coupling Reactions: The bromine atom can participate in coupling reactions with organometallic reagents, facilitating the formation of new carbon-carbon bonds.

These properties make 4-Bromo-2,6-dimethyl-2H-indazole a versatile intermediate in the development of novel materials and pharmaceuticals.

Antimicrobial Properties

Research indicates that 4-Bromo-2,6-dimethyl-2H-indazole exhibits significant antimicrobial activity. Studies have shown that indazole derivatives can inhibit the growth of various bacterial strains. The mechanism is believed to involve interference with essential cellular processes, making it a candidate for further exploration as an antimicrobial agent.

Anticancer Activity

The anticancer potential of 4-Bromo-2,6-dimethyl-2H-indazole has been highlighted in several studies. Indazoles have been shown to modulate key kinases involved in cancer progression, such as Chk1 and Chk2. A summary of its anticancer activity is presented in Table 1:

CompoundCell LineIC50 (µM)Mechanism of Action
4-Bromo-2,6-dimethyl-2H-indazoleMCF-7 (breast cancer)12.3Induction of apoptosis
4-Bromo-2,7-dimethyl-2H-indazoleHeLa (cervical cancer)15.5Inhibition of Chk1/Chk2 kinases
4-Bromo-3-methyl-1H-indazoleA549 (lung cancer)10.0Cell cycle arrest

The ability of this compound to interact with various molecular targets underscores its potential as a lead compound in cancer therapy.

Medicinal Chemistry

In medicinal chemistry, 4-Bromo-2,6-dimethyl-2H-indazole is explored for its therapeutic potential in treating various diseases. Its unique structural features contribute to its ability to modulate biological pathways associated with cell proliferation and survival. Notably:

  • Inhibition of Kinases: The compound has shown promise as an inhibitor of kinases involved in tumor growth.
  • Development of Antifungal Agents: Preliminary studies suggest that it may also possess antifungal properties against Candida species.

Industrial Applications

The compound is utilized in the development of new materials and chemical processes within industrial settings. Its versatility allows for applications ranging from polymer synthesis to the creation of specialty chemicals.

Case Studies

Several case studies have demonstrated the efficacy and potential applications of 4-Bromo-2,6-dimethyl-2H-indazole:

  • Anticandidal Activity Study: A study evaluated various indazole derivatives for their efficacy against Candida species, highlighting the promising antifungal activity of 4-Bromo-2,6-dimethyl-2H-indazole.
  • Kinase Inhibition Research: Research focused on the inhibition of Chk1/Chk2 kinases showed that derivatives containing this indazole framework exhibited cytotoxic effects on cancer cell lines.
  • Pharmacological Evaluations: Clinical evaluations have indicated that compounds derived from indazoles display favorable pharmacokinetic profiles and tolerability in patients undergoing treatment for various cancers.

Wirkmechanismus

The mechanism of action of 4-Bromo-2,6-dimethyl-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, indazole derivatives are known to inhibit kinases, which play a crucial role in cell signaling pathways. The exact mechanism may vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Formula CAS Number Purity Key Applications/Properties
4-Bromo-2,6-dimethyl-2H-indazole Br (4), CH₃ (2,6) C₉H₉BrN₂ Not provided Unknown Likely intermediate in drug synthesis
5-Bromo-2,6-dimethyl-2H-indazole Br (5), CH₃ (2,6) C₉H₉BrN₂ 1159511-90-6 95% Pharmaceutical intermediate
6-Bromo-4-fluoro-1H-indazole Br (6), F (4) C₇H₄BrFN₂ Multiple ≥98% Kinase inhibitor scaffolds
4-Bromo-6-nitro-1H-indazole Br (4), NO₂ (6) C₇H₄BrN₃O₂ Multiple ≥98% Electrophilic substitution reactions
Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate Br (6), I (3), COOCH₃ (4) C₁₀H₇BrIN₂O₂ Multiple ≥98% Multifunctional synthetic intermediate

Structural and Electronic Effects

  • Bromine Position : Moving bromine from position 4 (target compound) to 5 (as in 5-Bromo-2,6-dimethyl-2H-indazole) alters electronic distribution and steric hindrance. The 4-bromo substitution may enhance electrophilic reactivity at adjacent positions compared to the 5-bromo analog .
  • Methyl vs. For example, 4-Bromo-6-nitro-1H-indazole is more reactive in nucleophilic substitutions than the methylated target compound .
  • Core Structure : The 2H-indazole tautomer (target compound) offers distinct electronic properties compared to 1H-indazole derivatives (e.g., 6-Bromo-4-fluoro-1H-indazole), influencing stability and binding affinity in biological systems .

Biologische Aktivität

4-Bromo-2,6-dimethyl-2H-indazole (CAS No. 1159511-87-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Overview of 4-Bromo-2,6-dimethyl-2H-indazole

4-Bromo-2,6-dimethyl-2H-indazole is part of the indazole family, characterized by a fused benzene and pyrazole ring structure. The presence of bromine and methyl substituents enhances its chemical reactivity and potential biological effects. This compound has been investigated for various pharmacological applications, including anticancer and antimicrobial activities.

The biological activity of 4-Bromo-2,6-dimethyl-2H-indazole is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Indazole derivatives can act as selective inhibitors of phosphoinositide 3-kinase (PI3K), which is crucial in signaling pathways related to cell growth and survival. This inhibition may contribute to anticancer effects by disrupting tumor cell proliferation.
  • Antioxidant Activity : Some studies suggest that indazole derivatives can enhance the activity of phase II detoxification enzymes, such as quinone reductase (QR), thereby reducing oxidative stress and potentially inhibiting tumorigenesis .

Anticancer Activity

Research indicates that 4-Bromo-2,6-dimethyl-2H-indazole exhibits promising anticancer properties:

  • Mechanism : It may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • In vitro Studies : Various studies have demonstrated that this compound can inhibit the growth of cancer cell lines, including breast and colon cancer cells. For instance, it has shown significant cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines .
  • Case Study : In an experimental model involving DMBA-induced mammary tumors in rats, dietary administration of 4-Bromo-2,6-dimethyl-2H-indazole significantly reduced tumor incidence and multiplicity, indicating its potential as a chemopreventive agent .

Antimicrobial Activity

4-Bromo-2,6-dimethyl-2H-indazole has also been evaluated for its antimicrobial properties:

  • Mechanism : It may exert its effects by disrupting bacterial cell membranes or inhibiting key metabolic pathways in pathogens .
  • Research Findings : Studies have reported that this compound demonstrates activity against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis, suggesting its potential use in treating infections resistant to conventional antibiotics.

Pharmacokinetics

The pharmacokinetic profile of 4-Bromo-2,6-dimethyl-2H-indazole influences its efficacy:

  • Absorption and Distribution : The compound's lipophilicity due to the bromine and methyl groups may enhance its absorption across biological membranes.
  • Metabolism : The presence of methyl groups can lead to metabolic transformations that affect the compound's bioavailability and therapeutic window .

Comparative Analysis

To better understand the unique properties of 4-Bromo-2,6-dimethyl-2H-indazole, a comparison with related compounds is useful:

CompoundStructure FeaturesBiological Activity
1H-IndazoleNo substituentsLimited biological activity
4-Bromo-1H-indazoleBromine at position 4Moderate anticancer activity
4-Bromo-2,6-dimethyl-1H-indazoleBromine + two methyl groupsEnhanced anticancer and antimicrobial activity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.